molecular formula C9H13NO B11924613 6-Isobutylpyridin-2-ol

6-Isobutylpyridin-2-ol

Cat. No.: B11924613
M. Wt: 151.21 g/mol
InChI Key: YNEYWBNBTJFALT-UHFFFAOYSA-N
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Description

6-Isobutylpyridin-2-ol is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom The presence of an isobutyl group at the sixth position and a hydroxyl group at the second position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylpyridin-2-ol typically involves the alkylation of pyridin-2-ol with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Isobutylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-isobutylpyridin-2-one.

    Reduction: Formation of 6-isobutylpyridin-2-amine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-Isobutylpyridin-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Isobutylpyridin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • Pyridin-2-ol
  • 6-Methylpyridin-2-ol
  • 6-Ethylpyridin-2-ol

Comparison: 6-Isobutylpyridin-2-ol is unique due to the presence of the isobutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, biological activity, and potential applications. For instance, the increased lipophilicity due to the isobutyl group may enhance its ability to penetrate biological membranes, making it a more effective candidate for certain medicinal applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-(2-methylpropyl)-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO/c1-7(2)6-8-4-3-5-9(11)10-8/h3-5,7H,6H2,1-2H3,(H,10,11)

InChI Key

YNEYWBNBTJFALT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC(=O)N1

Origin of Product

United States

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